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molecular formula C9H10N2O4 B1274076 N-methoxy-N-methyl-4-nitrobenzamide CAS No. 52898-51-8

N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1274076
M. Wt: 210.19 g/mol
InChI Key: PBWDDHAYEOGPMA-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared by substituting thiazole-5-carboxylic acid with 4-nitrobenzoic acid then following the procedure described for the preparation of N-methoxy-N-methylthiazole-5-carboxamide (Intermediate 11: step a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:13][O:14][N:15](C)[C:16](C1SC=NC=1)=O>>[CH3:13][O:14][N:15]([CH3:16])[C:8](=[O:9])[C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=CS1)C
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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